

An In-depth Technical Guide to the Structure and Chemical Properties of Decavanadate

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Compound of Interest

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structure and chemical properties of the decavanadate anion ($[V_{10}O_{28}]^{6-}$). It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics and potential applications of this complex polyoxometalate.

Molecular Structure of Decavanadate

The decavanadate anion, $[V_{10}O_{28}]^{6-}$, is a polyoxometalate consisting of ten vanadium atoms and twenty-eight oxygen atoms. The vanadium atoms are in the +5 oxidation state.^{[1][2]} The structure is a highly condensed system of ten distorted VO_6 octahedra that are fused by sharing edges.^{[3][4]} This arrangement results in a compact, cage-like structure with D_{2h} symmetry.^[1] The structure of sodium decavanadate, $Na_6[V_{10}O_{28}] \cdot 18H_2O$, has been confirmed through X-ray crystallography.^[1]

The ten vanadium atoms within the decavanadate structure are not all equivalent and can be categorized into three distinct sets. Two central vanadium atoms are each coordinated to six oxygen atoms (VO_6 octahedra), while the other eight are located at the periphery. These peripheral vanadium atoms can be further divided into two groups of four, each forming tetragonal-pyramidal VO_5 groups.^[1]

Similarly, the twenty-eight oxygen atoms are distributed among seven unique groups. These include two oxygen atoms that bridge six vanadium centers, four that bridge three vanadium

centers, fourteen that span the edges between pairs of vanadium centers, and eight terminal oxygen atoms.[1]

Table 1: Summary of Structural Features of the Decavanadate Anion

Feature	Description
Formula	$[V_{10}O_{28}]^{6-}$
Vanadium Oxidation State	+5
Molecular Geometry	Ten fused, distorted VO_6 octahedra
Symmetry	D_{2h}
Dimensions	$8.3 \text{ \AA} \times 7.7 \text{ \AA} \times 5.4 \text{ \AA}$ [5]
Vanadium Environments	- 2 central VO_6 octahedra- 8 peripheral VO_5 tetragonal pyramids (in two sets of four)
Oxygen Environments	- 2 μ_6 -O (bridging six V atoms)- 4 μ_3 -O (bridging three V atoms)- 14 μ_2 -O (bridging two V atoms)- 8 terminal O

Chemical Properties of Decavanadate

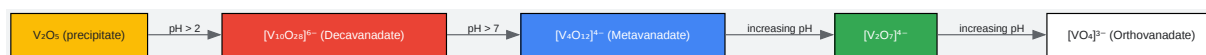
The chemical behavior of decavanadate is significantly influenced by the pH of its aqueous solution. Vanadate ions exist in various forms in solution, and their speciation is highly dependent on both pH and concentration.

In aqueous solutions, a complex equilibrium exists between various vanadate species. Decavanadate is the predominant species in the pH range of approximately 2 to 6 at vanadium concentrations above 1 mM.[6] The formation of decavanadate is optimized in the pH range of 4-7.[1] Solutions of decavanadate are characteristically bright orange, which distinguishes them from other colorless vanadate species.[1][7]

Below pH 2, the brown hydrate of vanadium pentoxide (V_2O_5) precipitates.[1] Above pH 7, decavanadate begins to decompose into smaller, colorless oxovanadates such as

orthovanadate ($[\text{VO}_4]^{3-}$), pyrovanadate ($[\text{V}_2\text{O}_7]^{4-}$), and metavanadate ($[\text{V}_4\text{O}_{12}]^{4-}$).^{[7][8]} At neutral pH, decavanadate can be stable for several days.^[8]

The following diagram illustrates the general equilibrium of **vanadate** species as a function of pH.



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Vanadate species equilibrium as a function of pH.

The decavanadate anion can be protonated in acidic solutions. The protonation states have been studied by ^{51}V NMR spectroscopy.^[1] The equilibria for the protonation of decavanadate are as follows:

- $\text{HV}_{10}\text{O}_{28}^{5-} \rightleftharpoons \text{V}_{10}\text{O}_{28}^{6-} + \text{H}^+$
- $\text{H}_2\text{V}_{10}\text{O}_{28}^{4-} \rightleftharpoons \text{HV}_{10}\text{O}_{28}^{5-} + \text{H}^+$
- $\text{H}_3\text{V}_{10}\text{O}_{28}^{3-} \rightleftharpoons \text{H}_2\text{V}_{10}\text{O}_{28}^{4-} + \text{H}^+$

Protonation occurs at the bridging oxygen centers.^[1]

Table 2: Physicochemical Properties of Decavanadate

Property	Value / Description
Appearance	Orange solid ^[1]
Molar Mass ($\text{Na}_6[\text{V}_{10}\text{O}_{28}]$)	1419.6 g/mol ^[1]
pH Stability Range	~ 4 - 7 ^[1]
Color in Solution	Bright Orange ^[1]
Solubility	High solubility in water, allowing for the preparation of concentrated solutions. ^[7]

Experimental Protocols

A common method for the preparation of sodium decavanadate involves the acidification of a sodium orthovanadate solution.[\[1\]](#)

Materials:

- Sodium orthovanadate (Na_3VO_4)
- Glacial acetic acid (HOAc)
- Distilled water
- pH meter
- Stir plate and stir bar

Procedure:

- Prepare an aqueous solution of sodium orthovanadate.
- While stirring, slowly add glacial acetic acid to the vanadate solution.
- Monitor the pH of the solution continuously. The formation of decavanadate is indicated by a color change to bright orange.
- Adjust the pH to be within the range of 4-7 to optimize the yield of decavanadate.[\[1\]](#)
- The reaction is: $10 \text{Na}_3[\text{VO}_4] + 24 \text{HOAc} \rightarrow \text{Na}_6[\text{V}_{10}\text{O}_{28}] + 12 \text{H}_2\text{O} + 24 \text{NaOAc}$.[\[1\]](#)
- The resulting orange solution can be concentrated by slow evaporation at room temperature to obtain crystals of sodium decavanadate hydrate.

The synthesized decavanadate can be characterized using various analytical techniques to confirm its structure and purity.

1. X-ray Crystallography:

- Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
- Methodology:
 - Grow single crystals of the decavanadate salt from the reaction solution.
 - Mount a suitable crystal on a goniometer.
 - Expose the crystal to a beam of X-rays and collect the diffraction data.
 - Process the diffraction data to solve and refine the crystal structure, yielding information on bond lengths, bond angles, and overall molecular geometry.

2. ^{51}V NMR Spectroscopy:

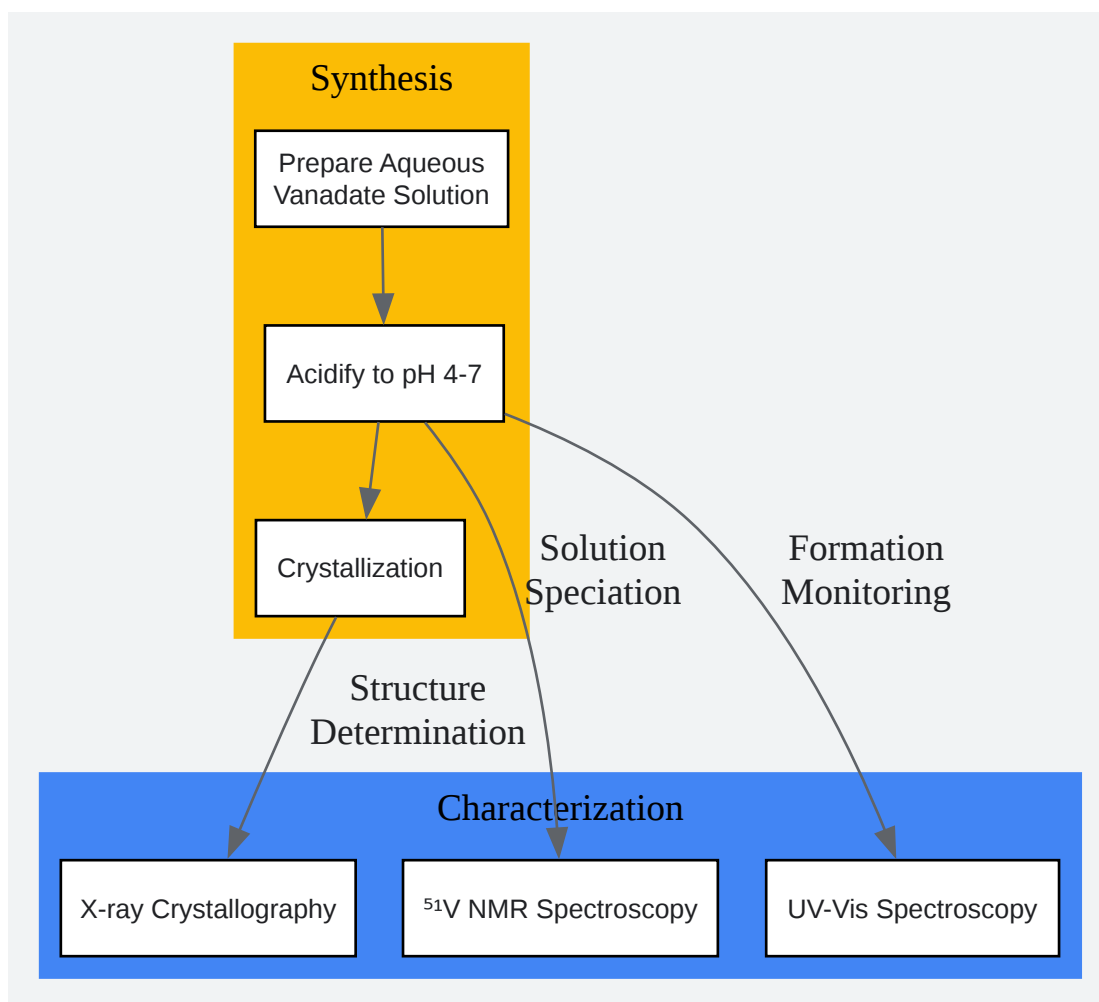
- Purpose: To probe the different vanadium environments within the decavanadate structure and to study its speciation and protonation states in solution.
- Methodology:
 - Dissolve the decavanadate sample in a suitable solvent (e.g., D_2O).
 - Acquire the ^{51}V NMR spectrum.
 - The spectrum of decavanadate typically shows three distinct signals corresponding to the different vanadium environments, with chemical shifts around -425, -506, and -523 ppm relative to vanadium oxytrichloride.^[1]

3. UV-Vis Spectroscopy:

- Purpose: To monitor the formation and stability of decavanadate in solution.
- Methodology:
 - Prepare aqueous solutions of the vanadate species.
 - Record the UV-Vis absorption spectrum.

- The presence of decavanadate is confirmed by its characteristic absorption in the visible range, which gives the solution its orange color.[5]

The following diagram outlines a typical experimental workflow for the synthesis and characterization of a decavanadate compound.



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Experimental workflow for decavanadate synthesis and characterization.

Potential Applications in Drug Development and Research

Decavanadate has garnered interest in the scientific community due to its diverse biological activities. It has been shown to interact with a variety of enzymes and proteins, often by mimicking phosphate.[5][9] Some of its reported biological effects include:

- Enzyme Inhibition: Deca**vanadate** is a known inhibitor of various ATPases and phosphoglycerate mutase.[1][10]
- Insulin-mimetic Properties: It has demonstrated insulin-like effects, such as increasing glucose uptake in cells.[10]
- Antimicrobial and Antiviral Activity: The polyanionic nature of deca**vanadate** allows it to interfere with biological electrostatic interactions, leading to potential antimicrobial and antiviral applications.[10] For instance, it has been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor.[10]
- Antitumor Activity: Studies have indicated that deca**vanadate** can induce apoptosis and cell cycle arrest in certain cancer cell lines.[10]

These properties make deca**vanadate** and its derivatives interesting candidates for further investigation in drug discovery and development. However, it is crucial to consider the complex solution chemistry and stability of deca**vanadate** under physiological conditions when designing and interpreting biological experiments.

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